The Immunodominant Epitope Listeriolysin O (91-99): A Technical Guide to its Core Functions
The Immunodominant Epitope Listeriolysin O (91-99): A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeriolysin O (LLO), a pore-forming cytolysin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of infected cells. Paradoxically, LLO is also a major target of the host immune response. Within this protein lies a short nine-amino-acid sequence, LLO 91-99 (amino acid sequence: GYKDGNEYI), which has been extensively characterized as a potent and immunodominant cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2] This technical guide provides an in-depth overview of the core functions of the LLO 91-99 peptide, detailing its role in the anti-listerial immune response, its quantitative immunological parameters, and the experimental protocols used for its study.
Core Function: Elicitation of a Potent CTL Response
The primary function of the LLO 91-99 peptide is to act as a critical target for the host's cell-mediated immunity against Listeria monocytogenes. This process involves a series of well-defined molecular and cellular interactions that ultimately lead to the elimination of infected cells.
Following the escape of L. monocytogenes into the host cell cytosol, the LLO protein is degraded by the proteasome. The resulting LLO 91-99 peptide is then transported into the endoplasmic reticulum, where it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule, H-2Kd.[3] This peptide-MHC complex is subsequently transported to the surface of the infected cell, where it is presented to CD8+ cytotoxic T lymphocytes.[4]
Recognition of the LLO 91-99/H-2Kd complex by the T cell receptor on specific CD8+ T cells triggers their activation, proliferation, and differentiation into effector CTLs. These effector CTLs are potent killers, capable of recognizing and eliminating Listeria-infected cells, primarily through the release of cytotoxic granules containing perforin and granzymes. A hallmark of this activation is the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ), which plays a crucial role in activating other immune cells, such as macrophages, to enhance bacterial killing.[4] The LLO 91-99 epitope is considered immunodominant because the T cell response directed against it is significantly more robust than responses to other potential epitopes from L. monocytogenes.[5]
Signaling and Processing Pathway for LLO 91-99 Presentation
Quantitative Data Summary
The immune response to LLO 91-99 has been quantified in numerous studies. The following tables summarize key findings regarding T cell responses and the efficacy of LLO 91-99-based vaccines.
| Parameter | Mouse Strain | Method | Result | Reference |
| H-2Kd Binding Affinity | BALB/c | Peptide Competition Assay | High Affinity (among the top 3 of 11 LLO peptides tested) | [3] |
| CTL Precursor Frequency | BALB/c | Limiting Dilution Analysis | ~1 in 3,000 to 1 in 10,000 splenocytes post-infection | [5] |
| IFN-γ Secreting Cells | BALB/c | ELISpot | Significant increase in spot-forming cells upon stimulation with LLO 91-99 peptide post-vaccination | [6] |
| Peptide-Specific CD8+ T Cells | BALB/c | Tetramer Staining | ~2% of total CD8+ splenocytes 8 days post-infection | [7] |
Table 1: Quantitative Analysis of LLO 91-99 T Cell Responses
| Vaccine Platform | Model System | Outcome | Efficacy | Reference |
| LLO 91-99 Pulsed Dendritic Cells | Murine Listeriosis | Bacterial Clearance | Significant reduction in splenic bacterial load | [4] |
| LLO 91-99 DNA Vaccine (codon optimized) | Murine Listeriosis | Protection against lethal challenge | Partial protection | [8] |
| LLO 91-99-based Nanovaccine | Murine Melanoma Model | Tumor Regression | Complete remission and improved survival | [4] |
| Recombinant L. lactis expressing LLO | Murine Listeriosis | Protection against lethal challenge | Significant reduction in splenic bacterial load | [6] |
Table 2: Efficacy of LLO 91-99-Based Vaccine Strategies
Detailed Experimental Protocols
The study of LLO 91-99 function relies on a set of core immunological assays. The following sections provide detailed methodologies for these key experiments.
Experimental Workflow for Assessing LLO 91-99 Specific T Cell Response
IFN-γ ELISpot Assay for LLO 91-99 Specific T Cells
Objective: To quantify the frequency of IFN-γ-secreting T cells specific for the LLO 91-99 epitope.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
BCIP/NBT substrate (or AEC for HRP)
-
LLO 91-99 peptide (GYKDGNEYI)
-
P815 cells (as antigen-presenting cells)
-
Splenocytes from immunized or infected mice
-
Complete RPMI-1640 medium
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes from immunized or infected BALB/c mice.
-
Pulse P815 cells with 10-6 M LLO 91-99 peptide for 1 hour at 37°C.
-
Add 2 x 105 splenocytes and 5 x 104 peptide-pulsed P815 cells per well. Include non-pulsed P815 cells as a negative control.
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-AP (or HRP). Incubate for 1 hour.
-
Wash and add BCIP/NBT (or AEC) substrate.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[6][9]
Intracellular Cytokine Staining (ICS) for LLO 91-99 Specific T Cells
Objective: To identify and quantify LLO 91-99-specific CD8+ T cells producing IFN-γ by flow cytometry.
Materials:
-
Splenocytes from immunized or infected mice
-
LLO 91-99 peptide
-
Brefeldin A
-
Anti-mouse CD8 (e.g., clone 53-6.7)
-
Anti-mouse IFN-γ (e.g., clone XMG1.2)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
In Vitro Restimulation:
-
Incubate 1-2 x 106 splenocytes in complete RPMI-1640 with 1 µg/ml LLO 91-99 peptide for 1 hour at 37°C.
-
Add Brefeldin A (to inhibit cytokine secretion) and incubate for an additional 4-5 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fluorescently conjugated anti-mouse CD8 antibody for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add a fluorescently conjugated anti-mouse IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
In Vivo Cytotoxicity Assay
Objective: To measure the in vivo killing capacity of LLO 91-99-specific CTLs.
Materials:
-
Splenocytes from naïve BALB/c mice
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
LLO 91-99 peptide
-
Immunized or infected recipient mice
Protocol:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a naïve BALB/c mouse.
-
Split the cells into two populations.
-
-
CFSE Labeling:
-
Label one population with a high concentration of CFSE (e.g., 3 µM) - this will be the target population.
-
Label the second population with a low concentration of CFSE (e.g., 0.3 µM) - this will be the control population.
-
-
Peptide Pulsing:
-
Incubate the CFSEhigh cells with 5 µg/ml LLO 91-99 peptide for 1 hour at 37°C.
-
The CFSElow cells are not pulsed with peptide.
-
-
Cell Injection:
-
Wash both cell populations.
-
Mix equal numbers of CFSEhigh (target) and CFSElow (control) cells (e.g., 1 x 107 of each).
-
Inject the cell mixture intravenously into immunized or infected mice.
-
-
Analysis:
-
After 16-18 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to detect the CFSEhigh and CFSElow populations.
-
Calculate the percentage of specific lysis using the formula: [1 - (ratio in immunized / ratio in naïve)] x 100, where the ratio is (% CFSEhigh / % CFSElow).[1]
-
Conclusion
The Listeriolysin O 91-99 peptide serves as a cornerstone for studying cell-mediated immunity to intracellular pathogens. Its well-defined characteristics as an immunodominant CTL epitope presented by H-2Kd have made it an invaluable tool for dissecting the mechanisms of antigen processing and presentation, T cell activation, and immunological memory. Furthermore, the potent immune response it elicits has positioned LLO 91-99 as a promising component in the development of novel vaccines against both infectious diseases and cancer. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the immunological power of this critical peptide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
